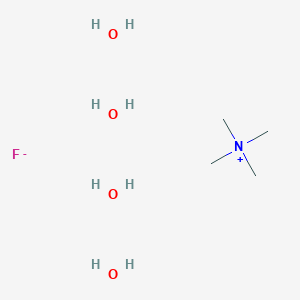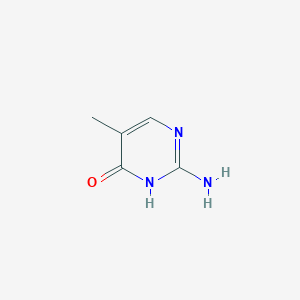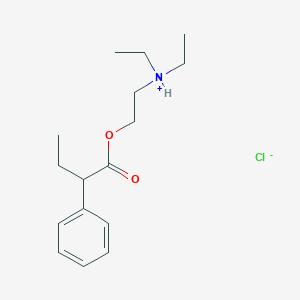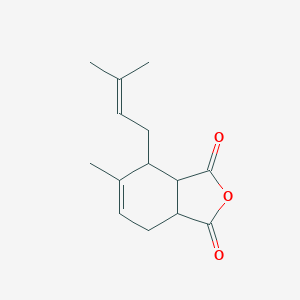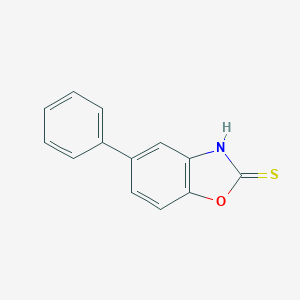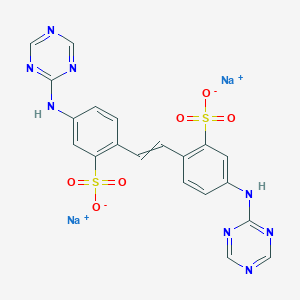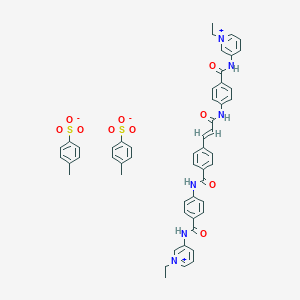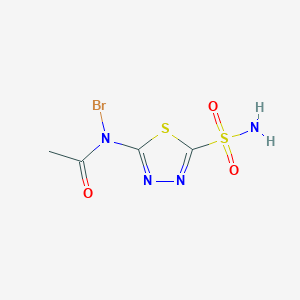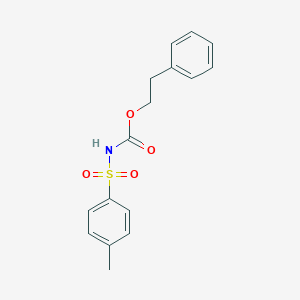
N-Tosylcarbamic acid phenethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tosylcarbamic acid phenethyl ester, also known as N-Tosyl-phenylalanine chloromethyl ketone (TPCK), is a chemical compound that has been widely used in scientific research. This compound is a derivative of phenylalanine and is commonly used as a protease inhibitor. TPCK is an important tool in the study of protein function and has been used in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of N-Tosylcarbamic acid phenethyl ester involves the covalent modification of the active site of specific proteases. TPCK reacts with the active site of proteases, forming a covalent bond with the enzyme and irreversibly inhibiting its activity. This mechanism of action makes TPCK a potent and specific inhibitor of proteases and has made it a valuable tool in the study of protein function.
Efectos Bioquímicos Y Fisiológicos
N-Tosylcarbamic acid phenethyl ester has a range of biochemical and physiological effects. As a protease inhibitor, TPCK can affect a wide range of cellular processes that rely on protein degradation. Additionally, TPCK has been shown to inhibit the activity of thrombin, which can affect blood coagulation. TPCK has also been shown to inhibit the activity of caspases, which play a key role in the apoptotic pathway. These effects make TPCK an important tool in the study of cellular processes and disease mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Tosylcarbamic acid phenethyl ester is its specificity for certain proteases. This specificity allows researchers to study the effects of specific proteases on cellular processes, without affecting other proteases. Additionally, TPCK is relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of TPCK is that it is an irreversible inhibitor, meaning that it permanently inhibits the activity of the protease. This can make it difficult to study the effects of protease activity over time, as the protease cannot be reactivated.
Direcciones Futuras
There are many future directions for research involving N-Tosylcarbamic acid phenethyl ester. One area of research could be the development of more specific protease inhibitors, which could allow researchers to study the effects of individual proteases on cellular processes. Additionally, TPCK could be used in the development of new therapeutics for diseases that involve abnormal protease activity, such as cancer and Alzheimer's disease. Finally, future research could focus on the development of reversible protease inhibitors, which would allow researchers to study the effects of protease activity over time.
Métodos De Síntesis
The synthesis of N-Tosylcarbamic acid phenethyl ester involves the reaction between tosyl chloride and phenethyl alcohol in the presence of a base such as sodium hydroxide. The resulting tosylate ester is then reacted with phenylalanine in the presence of a chloromethyl ketone reagent to form N-Tosylcarbamic acid phenethyl ester. This synthesis method has been widely used and is relatively simple, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
N-Tosylcarbamic acid phenethyl ester has been used in a wide range of scientific research applications. One of the most common uses of TPCK is as a protease inhibitor. Proteases are enzymes that break down proteins, and TPCK inhibits the activity of specific proteases, allowing researchers to study the effects of protein degradation on cellular processes. TPCK has also been used in the study of blood coagulation, as it inhibits the activity of thrombin, a key enzyme in the coagulation cascade. Additionally, TPCK has been used in the study of apoptosis, or programmed cell death, as it inhibits the activity of caspases, a group of proteases that play a key role in the apoptotic pathway.
Propiedades
Número CAS |
18303-11-2 |
|---|---|
Nombre del producto |
N-Tosylcarbamic acid phenethyl ester |
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clave InChI |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
Sinónimos |
N-Tosylcarbamic acid phenethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



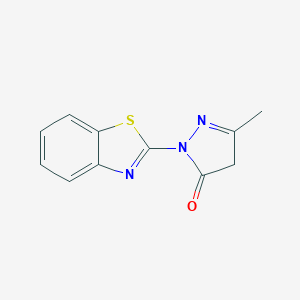
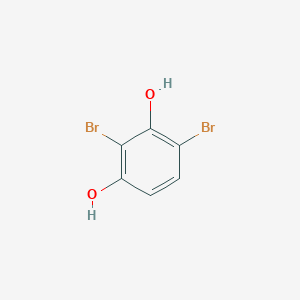
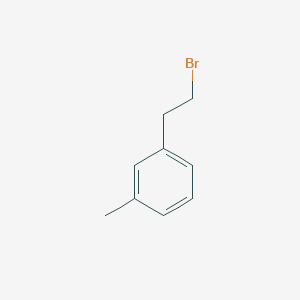
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)

